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Compound of Interest

Compound Name: Benzo[d]isoxazol-3-ylmethanol

Cat. No.: B1424467 Get Quote

The 1,2-benzisoxazole ring system is a privileged heterocyclic motif in medicinal chemistry,

forming the structural core of numerous biologically active compounds.[1][2] Its derivatives are

known to exhibit a wide array of pharmacological activities, including antipsychotic,

anticonvulsant, antimicrobial, and anticancer properties.[1][3] This structural framework is

central to the efficacy of several blockbuster drugs, most notably the atypical antipsychotics

Risperidone and its active metabolite, Paliperidone, which are cornerstones in the treatment of

schizophrenia and bipolar disorder.[2][4]

At the heart of the synthesis of these critical medicines lies Benzo[d]isoxazol-3-ylmethanol
(also known as 3-Hydroxymethylbenzo[d]isoxazole). This compound serves as a pivotal

intermediate, providing the essential benzisoxazole core ready for coupling with other

molecular fragments to build the final Active Pharmaceutical Ingredient (API). Understanding

the synthesis, properties, and subsequent reactions of this intermediate is therefore

fundamental for researchers and scientists in drug development and process chemistry.

This guide provides a detailed technical overview of Benzo[d]isoxazol-3-ylmethanol, from its

synthesis and characterization to its critical application in the manufacturing of next-generation

pharmaceuticals.
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Property Value

CAS Number 181144-26-3[5][6]

Molecular Formula C₈H₇NO₂[5][6]

Molecular Weight 149.15 g/mol [5][6]

IUPAC Name (1,2-Benzoxazol-3-yl)methanol[5]

Synonyms 3-Hydroxymethylbenzo[d]isoxazole[6]

Appearance Typically a solid

Storage 2-8°C, dry, sealed environment[4]

Part 1: Synthesis of Benzo[d]isoxazol-3-ylmethanol
The construction of the Benzo[d]isoxazol-3-ylmethanol molecule relies on the formation of

the 1,2-benzisoxazole ring, a reaction that has been the subject of extensive methodological

development. The most robust and widely adopted strategies involve the intramolecular

cyclization of an ortho-substituted phenyl ketoxime.

Synthetic Strategy: The Oximation-Cyclization Pathway
The predominant route to the benzisoxazole core involves a two-step sequence starting from

an appropriate o-hydroxyaryl ketone.

Oximation: The ketone is reacted with hydroxylamine or one of its salts (e.g., hydroxylamine

hydrochloride) to form an oxime. This reaction introduces the N-O bond critical for the

subsequent ring closure.

Cyclization: The resulting o-hydroxyaryl ketoxime undergoes a base-catalyzed intramolecular

cyclization to form the benzisoxazole ring.[7] This step is essentially a dehydration reaction

that closes the heterocyclic ring.

The specific functional group at the 3-position is determined by the starting ketone. To arrive at

Benzo[d]isoxazol-3-ylmethanol, a common approach is to start with a precursor that has a

carbonyl group (like an ester) at the desired position, which can be readily reduced to a primary

alcohol after the ring is formed.
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Detailed Experimental Protocol: A Representative
Synthesis
The following protocol outlines a representative, multi-step synthesis adapted from established

chemical principles for forming substituted benzisoxazoles.

Step 1: Oximation of Ethyl 2-hydroxy-2-phenylacetate

Reagents & Setup: To a stirred suspension of Ethyl 2-hydroxy-2-phenylacetate (1.0 eq.) in a

suitable solvent such as ethanol (EtOH), add hydroxylamine hydrochloride (1.2 eq.).

Base Addition: Add a base, such as pyridine or triethylamine (1.2 eq.), dropwise to the

mixture at room temperature. The base neutralizes the HCl formed, driving the reaction

forward.

Reaction Monitoring: Stir the reaction mixture at room temperature for 4-6 hours. Monitor the

consumption of the starting material by Thin-Layer Chromatography (TLC).

Workup: Once the reaction is complete, reduce the solvent volume in vacuo. Add water to

the residue and adjust the pH to 4-5 with dilute hydrochloric acid. The oxime product typically

precipitates and can be collected by filtration.

Causality: Pyridine is a sufficiently weak base to deprotonate the hydroxylamine hydrochloride

without causing unwanted side reactions. The acidic workup ensures the removal of any

remaining base.

Step 2: Cyclization to form Ethyl Benzo[d]isoxazole-3-carboxylate

Reagents & Setup: Dissolve the dried oxime from Step 1 in an anhydrous aprotic solvent like

Tetrahydrofuran (THF).

Cyclizing Agent: Cool the solution in an ice bath and add a dehydrating/chlorinating agent

such as thionyl chloride (SOCl₂) dropwise in the presence of a base like pyridine. This

converts the oxime's hydroxyl group into a good leaving group, facilitating ring closure.

Reaction & Workup: Allow the reaction to proceed to completion as monitored by TLC.

Quench the reaction carefully with water and extract the product into an organic solvent like
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ethyl acetate. The organic layer is then washed, dried, and concentrated to yield the crude

ester.

Causality: Thionyl chloride is a highly effective reagent for this type of cyclization. The reaction

proceeds through the formation of a chlorosulfite intermediate on the oxime oxygen, which is

then readily displaced by the phenolic oxygen in an intramolecular fashion.[7]

Step 3: Reduction to Benzo[d]isoxazol-3-ylmethanol

Reagents & Setup: Dissolve the crude Ethyl Benzo[d]isoxazole-3-carboxylate in a dry

solvent like THF under an inert atmosphere (e.g., Nitrogen or Argon).

Reducing Agent: Cool the solution to 0°C and slowly add a powerful reducing agent, such as

Lithium aluminum hydride (LiAlH₄) or a similar hydride, in portions.

Reaction & Quench: Stir the mixture at 0°C and allow it to warm to room temperature.

Monitor the reaction by TLC. Upon completion, carefully quench the reaction by the

sequential slow addition of water, followed by a sodium hydroxide solution, and then more

water (Fieser workup).

Purification: Filter the resulting solids and concentrate the filtrate. The crude product,

Benzo[d]isoxazol-3-ylmethanol, can be purified by flash column chromatography on silica

gel.

Causality: LiAlH₄ is a potent reducing agent necessary to convert the ester functional group

directly to a primary alcohol. An inert atmosphere and careful quenching are critical due to the

highly reactive nature of LiAlH₄ with water and atmospheric moisture.

Visualization of the Synthetic Workflow

Ethyl 2-hydroxy-2-phenylacetate Intermediate Oxime

 1. Hydroxylamine HCl
 2. Pyridine, EtOH Ethyl Benzo[d]isoxazole-3-carboxylate

 1. SOCl₂, Pyridine
 2. Anhydrous THF Benzo[d]isoxazol-3-ylmethanol

 1. LiAlH₄, THF
 2. Quench

Click to download full resolution via product page

Caption: Synthetic pathway to Benzo[d]isoxazol-3-ylmethanol.
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Part 2: Application in API Synthesis - The Path to
Paliperidone
Benzo[d]isoxazol-3-ylmethanol is not the final actor but a critical precursor. To be used in the

synthesis of drugs like Paliperidone, its hydroxyl group must first be converted into a good

leaving group, transforming it into a reactive electrophile for subsequent alkylation reactions.

Activation of the Intermediate: From Alcohol to Halide
The most common activation step is the conversion of the primary alcohol to a halide, typically

a chloride, to produce 3-(chloromethyl)-1,2-benzisoxazole. This reactive intermediate is primed

for nucleophilic substitution.

Protocol: Chlorination of Benzo[d]isoxazol-3-ylmethanol

Reagents & Setup: Dissolve Benzo[d]isoxazol-3-ylmethanol (1.0 eq.) in a suitable

anhydrous solvent like dichloromethane (DCM) or THF.

Chlorinating Agent: Cool the solution to 0°C and add a chlorinating agent such as thionyl

chloride (SOCl₂) or phosphorus oxychloride (POCl₃) dropwise.[8]

Reaction & Workup: Stir the reaction at room temperature until completion (monitored by

TLC). The reaction mixture is then concentrated under reduced pressure to remove excess

reagent and solvent. The resulting crude 3-(chloromethyl)-1,2-benzisoxazole is often used

directly in the next step without extensive purification.

Causality: The direct conversion of the alcohol to the chloride creates a highly reactive

benzylic-type halide, which is an excellent electrophile for the subsequent N-alkylation step.

Using the crude product directly is often preferred to avoid degradation of this reactive

intermediate during purification.

The Coupling Reaction: Synthesis of Paliperidone
The final step in the synthesis of Paliperidone involves the N-alkylation of 6-fluoro-3-(piperidin-

4-yl)benzo[d]isoxazole with an appropriate side chain. While Paliperidone itself is 9-hydroxy-

risperidone, its synthesis often involves coupling 6-fluoro-3-(piperidin-4-yl)benzo[d]isoxazole

with a different benzisoxazole-derived fragment. However, the core chemical principle of
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coupling a benzisoxazole moiety to a piperidine ring is central. For the purpose of illustrating

the utility of our intermediate's activated form, we will consider the analogous coupling reaction

that forms the core structure of these drugs.

Protocol: N-Alkylation to form the API Core

Reagents & Setup: In a reaction vessel, combine 6-fluoro-3-(piperidin-4-yl)benzo[d]isoxazole

hydrochloride (1.0 eq.), the activated intermediate (e.g., 3-(2-chloroethyl)-9-hydroxy-2-

methyl-4H-pyrido[1,2-a]pyrimidin-4-one, a common coupling partner for Paliperidone) (1.1

eq.)[9][10], and a suitable base such as potassium carbonate or diisopropylethylamine (2-3

eq.) in a polar solvent like methanol or acetonitrile.[9][10][11]

Reaction Conditions: Heat the reaction mixture to reflux (typically 60-80°C) and stir for

several hours (e.g., 16-24 hours) until the reaction is complete.[9][10]

Isolation and Purification: Cool the reaction mixture to room temperature. The product may

precipitate directly from the solution and can be collected by filtration.[9] Alternatively, the

solvent is removed, and the residue is partitioned between water and an organic solvent. The

crude product is then purified by recrystallization from a suitable solvent like methanol or

isopropyl alcohol to yield the final API.[9]

Causality: A base is essential to deprotonate the piperidine nitrogen, making it nucleophilic for

the attack on the electrophilic chloroethyl side chain. Heating is required to overcome the

activation energy of this Sₙ2 reaction. The choice of solvent is critical for ensuring the solubility

of all reactants.

Visualization of API Synthesis

Benzo[d]isoxazol-3-ylmethanol 3-(Chloromethyl)-
1,2-benzisoxazole

 Chlorination (SOCl₂)

Risperidone / Paliperidone
Core Structure

 N-Alkylation
(Base, Heat)

Piperidine Moiety
(e.g., 6-fluoro-3-(piperidin-4-yl)

benzo[d]isoxazole)
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Caption: Conversion of the intermediate to the final API core.

Part 3: Analytical Characterization and Quality
Control
Rigorous analytical testing is non-negotiable for any pharmaceutical intermediate to ensure

purity, identity, and consistency, which directly impacts the quality and safety of the final API.
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Analytical Technique Purpose

Expected Observations for

Benzo[d]isoxazol-3-

ylmethanol

¹H NMR Structural Elucidation & Purity

Aromatic protons (multiplets,

~7.2-8.0 ppm), a singlet for the

methylene (-CH₂-) protons

(~4.8 ppm), and a broad

singlet for the hydroxyl (-OH)

proton.

¹³C NMR Carbon Skeleton Confirmation

Signals corresponding to the

aromatic carbons of the

benzisoxazole ring system and

a signal for the methylene

carbon (~55-60 ppm).

IR Spectroscopy Functional Group Identification

Characteristic absorption

bands for O-H stretching

(broad, ~3300 cm⁻¹), C-H

stretching in the aromatic ring

(~3100-3000 cm⁻¹), and

C=N/C=C stretching of the

heterocyclic system (~1600-

1450 cm⁻¹).[7]

Mass Spectrometry (MS) Molecular Weight Confirmation

A molecular ion peak (M+) or

protonated molecular ion peak

([M+H]+) corresponding to the

molecular weight of 149.15

g/mol .[5][6]

HPLC/TLC
Purity Assessment & Reaction

Monitoring

A single major peak/spot in the

chromatogram, indicating high

purity. Used to track the

disappearance of starting

materials and the appearance

of the product during

synthesis.
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Elemental Analysis
Elemental Composition

Verification

The percentage of Carbon,

Hydrogen, and Nitrogen

should match the calculated

values for the molecular

formula C₈H₇NO₂.[12]

Conclusion and Future Perspectives
Benzo[d]isoxazol-3-ylmethanol is a quintessential example of a high-value pharmaceutical

intermediate. Its strategic importance is firmly rooted in its role as a key building block for multi-

billion dollar antipsychotic drugs. The synthetic pathways to this molecule are well-established,

primarily relying on the robust oximation-cyclization chemistry of ortho-hydroxyaryl ketones.

Looking ahead, the field will continue to evolve. Future research will likely focus on:

Green Chemistry: Developing more environmentally benign synthetic routes that avoid

hazardous reagents like thionyl chloride and minimize solvent waste.

Process Intensification: Exploring continuous flow manufacturing processes to improve

safety, efficiency, and consistency compared to traditional batch production.

Novel Derivatives: Utilizing Benzo[d]isoxazol-3-ylmethanol and its derivatives as scaffolds

for the discovery of new therapeutic agents targeting a range of diseases beyond central

nervous system disorders, leveraging the broad biological activity of the benzisoxazole core.

[3][4]

For drug development professionals, a deep understanding of the chemistry and application of

this core intermediate remains indispensable for innovation and the efficient production of life-

changing medicines.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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